4-(2-Cyanoethyl)benzonitrile

Description

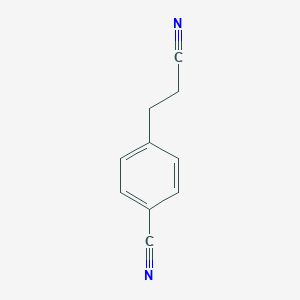

4-(2-Cyanoethyl)benzonitrile (CAS 18176-72-2) is an aromatic nitrile derivative with the molecular formula C₁₀H₈N₂ and a molar mass of 156.18 g/mol. Its structure features a benzonitrile core substituted with a 2-cyanoethyl group at the para position. Synonyms include p-cyanohydrocinnamonitrile and benzenepropanenitrile, 4-cyano . The compound’s nitrile groups confer reactivity toward nucleophilic additions and coordination with metal ions, making it relevant in synthetic chemistry and materials science.

Properties

CAS No. |

18176-72-2 |

|---|---|

Molecular Formula |

C10H8N2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

4-(2-cyanoethyl)benzonitrile |

InChI |

InChI=1S/C10H8N2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6H,1-2H2 |

InChI Key |

RVBBVUHBMANOJT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCC#N)C#N |

Canonical SMILES |

C1=CC(=CC=C1CCC#N)C#N |

Other CAS No. |

18176-72-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and applications of 4-(2-cyanoethyl)benzonitrile and its analogs:

Key Comparative Insights

Electrochemical Activity: this compound’s analog, CTDB (4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile), demonstrated interfacial activity in ionic liquid electrolytes during Au electrodeposition .

Optical and Material Applications: 2-(4-(4-Cyanostyryl)styryl)benzonitrile (CAS 13001-38-2) exhibits fluorescence due to extended π-conjugation from styryl groups, making it suitable for optical brighteners . In contrast, 4-(3-thienyl)benzonitrile’s thiophene ring enhances charge transport in electronic materials .

Pharmaceutical Relevance: The thiazolidinedione derivative 4-(2-(2,4-dioxothiazolidin-5-yl)ethoxy)benzonitrile is studied for antidiabetic applications, leveraging its hydrogen-bonding capacity . Comparatively, 4-[[4-[[4-[(E)-2-cyanoethyl]amino]carbonyl]amino]phenyl]carboxamide (from HIV drug research) highlights the role of cyanoethyl groups in enhancing bioavailability through amphiphilic interactions .

Dye Chemistry: The nitro and diazenyl groups in 2-[2-[4-[(2-cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitrobenzonitrile enable its use as a disperse dye (Disperse Red 73), with higher polarity and thermal stability than non-nitro analogs .

Physicochemical Properties

- Hydrophilicity: The hydroxyethyl group in 4-(2-hydroxyethyl)benzonitrile increases water solubility compared to the hydrophobic this compound .

- Thermal Stability : Derivatives with aromatic heterocycles (e.g., thiazolidinedione in ) exhibit higher decomposition temperatures due to rigid structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.